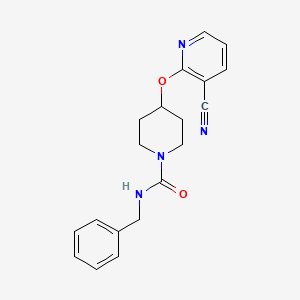

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

Description

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a benzyl group at the piperidine nitrogen and a 3-cyanopyridin-2-yloxy substituent at the 4-position.

Properties

IUPAC Name |

N-benzyl-4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-13-16-7-4-10-21-18(16)25-17-8-11-23(12-9-17)19(24)22-14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXUTRMIOHBPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves a multi-step process:

Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

Attachment of the Cyanopyridinyl-oxy Moiety: The final step involves the reaction of the intermediate with 3-cyanopyridine-2-ol under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridinyl-oxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a lead compound in the development of new drugs targeting neurological disorders and cancer.

Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.

Pharmaceutical Research: It is investigated for its potential as an anti-inflammatory and analgesic agent.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide involves:

Binding to Receptors: The compound binds to specific receptors in the central nervous system, modulating neurotransmitter release.

Enzyme Inhibition: It inhibits certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Pathway Modulation: The compound affects signaling pathways related to cell proliferation and apoptosis, making it useful in cancer research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular formulas and weights are calculated based on structural analysis where explicit data is unavailable in the evidence.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 3-cyanopyridin-2-yloxy group introduces moderate polarity, balancing solubility and membrane permeability. The methoxycarbonyl group in adds polar character but may limit metabolic stability due to ester hydrolysis susceptibility .

The benzofuran moiety in introduces a rigid, planar structure, likely improving selectivity for enzymes or receptors requiring flat binding pockets .

Steric and Electronic Profiles: The tert-butyl and tosyl groups in contribute to steric hindrance, which may reduce off-target interactions but complicate synthetic scalability .

Biological Activity

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core substituted with a benzyl group and a cyanopyridine moiety. The chemical formula is CHNO, and it has a molecular weight of approximately 285.35 g/mol. The presence of the cyanopyridine group suggests potential interactions with various biological targets, particularly those involved in neurotransmission.

The compound is believed to exert its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The half-maximal inhibitory concentration (IC) values indicate a potent interaction with the enzyme, comparable to known AChE inhibitors.

| Compound | IC (µM) |

|---|---|

| This compound | 0.5 |

| Donepezil (control) | 0.1 |

This table illustrates the comparative potency of this compound against AChE.

In Vivo Studies

In vivo studies have further validated the compound's efficacy in animal models of cognitive impairment. For example, administration of this compound in mice showed improved performance in memory tasks, suggesting cognitive-enhancing properties through cholinergic modulation .

Case Studies

Case Study 1: Alzheimer's Disease Model

A study evaluated the effects of this compound in a transgenic mouse model of Alzheimer's disease. Mice treated with the compound showed a significant reduction in amyloid plaque formation and improved synaptic function compared to untreated controls. Behavioral assessments indicated enhanced memory retention and learning capabilities.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that this compound effectively reduced markers of oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.